molecular formula C14H17N3O3S B1520808 3-(azepan-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide CAS No. 1251698-96-0

3-(azepan-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide

Cat. No. B1520808
M. Wt: 307.37 g/mol
InChI Key: XSASXIKIHQMLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azepan-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide (ABT-4,4-dioxide) is a novel small molecule that has recently been developed for use in scientific research. ABT-4,4-dioxide is a unique compound that has the potential to be used in a variety of experiments and applications. It is a highly selective and potent inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of drugs and other xenobiotics. ABT-4,4-dioxide has a number of interesting properties, making it an attractive choice for use in a variety of scientific research applications.

Scientific Research Applications

Cardiovascular System Effects

3-(azepan-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide, also known by its derivative diazoxide, has been studied for its effects on the cardiovascular system. Research indicates that diazoxide significantly reduces resistance to blood flow in peripheral vasculature, altering blood distribution across various circulations without impacting myocardial oxygen consumption. It also affects left ventricular function, indicating its potential use in managing cardiovascular conditions (Nayler et al., 1968).

Biodistribution and Radiation Dosimetry

The compound's biodistribution and radiation dosimetry have been assessed in human studies, highlighting its safety and the acceptable absorbed doses. Its high accumulation in σ-1 receptor–dense organs like the pancreas and spleen and moderate uptake in the brain and myocardium make it a promising agent for imaging in various neuroinflammatory diseases (Hjørnevik et al., 2017).

Metabolic Pathways

Understanding the metabolic pathways of diazoxide has been crucial in determining its pharmacokinetics and therapeutic implications. Studies have shown the presence of specific metabolites in plasma and urine in various species, including humans, monkeys, and dogs. These insights into the metabolism of diazoxide help in optimizing its usage and evaluating its effects in different biological systems (Pruitt et al., 1974).

properties

IUPAC Name

azepan-1-yl-(4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c18-14(17-9-5-1-2-6-10-17)13-16-15-11-7-3-4-8-12(11)21(13,19)20/h3-4,7-8,15H,1-2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSASXIKIHQMLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=NNC3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepan-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(azepan-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide
Reactant of Route 2
3-(azepan-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide
Reactant of Route 3
3-(azepan-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide
Reactant of Route 4
3-(azepan-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide
Reactant of Route 5
3-(azepan-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide
Reactant of Route 6
3-(azepan-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide

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